molecular formula C25H29N5O3S B2957719 4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-55-8

4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2957719
CAS RN: 1111237-55-8
M. Wt: 479.6
InChI Key:
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Description

4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality 4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of various quinoline derivatives containing an azole nucleus have shown that some of these compounds exhibit good to moderate antimicrobial activity against a variety of microorganisms. This indicates the potential application of such compounds in the development of new antimicrobial agents. The study by Özyanik et al. (2012) on quinoline-2-carbohydrazide derivatives, which share a structural resemblance to the compound , highlights their antimicrobial potential against several pathogens (Özyanik et al., 2012).

Synthesis and Characterization

El‐Kazak and Ibrahim (2013) demonstrated the synthesis of novel polynuclear pyrido and thiazolo triazoloquinazolines, showcasing the complex chemical procedures involved in creating compounds with such intricate structures. Their work emphasizes the importance of elemental analysis and spectral data in characterizing newly synthesized compounds, which is crucial for determining their potential applications in scientific research (El‐Kazak & Ibrahim, 2013).

Nucleoside Synthesis

Break et al. (2013) focused on the synthesis of new triazolo and triazino quinazoline nucleosides, which are of interest due to their fluorescence properties. This research opens avenues for the application of such compounds in fluorescence microscopy and other techniques requiring fluorescent labeling of biological molecules (Break et al., 2013).

Computer Prediction of Biological Activity

Danylchenko et al. (2016) used computer prediction to explore the biological activity spectrum and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, indicating the role of computational tools in predicting the potential applications and safety profiles of new compounds before their practical application (Danylchenko et al., 2016).

Anticancer Activity

The design and synthesis of new compounds derived from the triazoloquinazoline structure and their evaluation for anticancer activity highlight the potential therapeutic applications of such compounds. This is exemplified by the work of Reddy et al. (2015), who synthesized urea derivatives with significant cytotoxicity against cancer cell lines, showcasing the compound's relevance in developing novel anticancer therapies (Reddy et al., 2015).

properties

IUPAC Name

1-[(3-methoxyphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-15(2)13-29-23(32)20-10-9-18(22(31)26-16(3)4)12-21(20)30-24(29)27-28-25(30)34-14-17-7-6-8-19(11-17)33-5/h6-12,15-16H,13-14H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXXESKSCKSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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